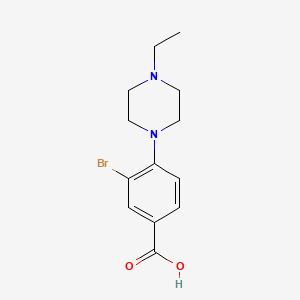

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid

CAS No.: 1131594-62-1

Cat. No.: VC18669846

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131594-62-1 |

|---|---|

| Molecular Formula | C13H17BrN2O2 |

| Molecular Weight | 313.19 g/mol |

| IUPAC Name | 3-bromo-4-(4-ethylpiperazin-1-yl)benzoic acid |

| Standard InChI | InChI=1S/C13H17BrN2O2/c1-2-15-5-7-16(8-6-15)12-4-3-10(13(17)18)9-11(12)14/h3-4,9H,2,5-8H2,1H3,(H,17,18) |

| Standard InChI Key | HENIRMHJRKHXTK-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid possesses the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g/mol . The compound’s IUPAC name, 3-bromo-4-(4-ethylpiperazin-1-yl)benzoic acid, reflects its substitution pattern: a bromine atom at position 3 of the benzene ring and a 4-ethylpiperazine group at position 4, with a carboxylic acid functional group at position 1.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1131594-62-1 | |

| Molecular Formula | C₁₃H₁₇BrN₂O₂ | |

| Molecular Weight | 313.19 g/mol | |

| Exact Mass | 312.04700 | |

| PSA (Polar Surface Area) | 43.78 Ų | |

| LogP (Partition Coefficient) | 2.29 |

The compound’s canonical SMILES notation, CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br, and InChIKey, HENIRMHJRKHXTK-UHFFFAOYSA-N, provide unambiguous representations of its structure. The presence of the piperazine ring introduces basicity, while the carboxylic acid group contributes to its solubility in polar solvents.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-bromo-4-(4-ethylpiperazin-1-yl)benzoic acid typically involves bromination of a precursor, 4-(4-ethylpiperazin-1-yl)benzoic acid, using bromine or a brominating agent such as . The reaction is conducted in non-polar solvents like dichloromethane or chloroform to stabilize intermediates and minimize side reactions.

Key Reaction Steps:

-

Substrate Preparation: 4-(4-ethylpiperazin-1-yl)benzoic acid is dissolved in anhydrous dichloromethane under inert atmosphere.

-

Bromination: Bromine is added dropwise at 0–5°C to prevent excessive exothermicity.

-

Work-Up: The mixture is quenched with aqueous sodium thiosulfate to remove excess bromine, followed by extraction and purification via recrystallization or column chromatography.

Comparative Analysis with Structural Analogues

Analogues with Modified Substituents

To contextualize its properties, 3-bromo-4-(4-ethylpiperazin-1-yl)benzoic acid is compared to two analogues:

Table 2: Structural and Functional Comparison

The 4-ethylpiperazine group in the target compound confers superior pharmacokinetic properties compared to non-nitrogenous analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume